3-methoxy-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
3-methoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide moiety linked to a quinoline ring, which is further substituted with a methoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylquinolin-8-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 2-methylquinoline-8-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-methylquinolin-8-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(2-methylquinolin-8-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as a positive allosteric modulator of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, stabilizing neuronal calcium signaling and exerting neuroprotective effects . The compound’s quinoline moiety allows it to interact with various enzymes and receptors, influencing biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide
- 2-methyl-8-quinolinol
- N-(quinolin-8-yl)benzamide
Uniqueness
3-methoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the quinoline ring contributes to its biological activity. Compared to similar compounds, it may exhibit improved efficacy and selectivity in certain applications .
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-methoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-9-10-13-5-4-8-16(17(13)19-12)20-18(21)14-6-3-7-15(11-14)22-2/h3-11H,1-2H3,(H,20,21) |
InChI Key |
HNTCZBWIIGSCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)OC)C=C1 |
Origin of Product |
United States |
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